4-(Methylsulfonyl)piperazin-2-one
Overview
Description
4-(Methylsulfonyl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a methylsulfonyl group at the fourth position and a ketone group at the second position
Mechanism of Action
Target of Action
Piperazine derivatives, which include 4-(methylsulfonyl)piperazin-2-one, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the broad-spectrum biological activities of piperazine derivatives .
Mode of Action
It’s worth noting that piperazine derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
This pathway is ubiquitously dysregulated in various human cancers, making it a promising anti-cancer target .
Result of Action
It’s known that piperazine derivatives can inhibit the phosphorylation of akt in human cancer cells, modulating the cellular pi3k/akt/mtor pathway . This can lead to a dose-dependent antitumor efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazin-2-one derivative .
Another method involves the use of chloro allenylamide, primary amine, and aryl iodide in a cascade, metal-promoted transformation. This one-pot process allows the formation of three bonds, resulting in the synthesis of piperazin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Methylsulfonyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Research: It serves as a tool compound in studies investigating the function of piperazine-containing molecules in biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A simpler analog without the methylsulfonyl group.
4-Methanesulfonylpiperazin-2-one: Another derivative with similar structural features.
2-Substituted Piperazines: Compounds with different substituents at the second position of the piperazine ring.
Uniqueness
4-(Methylsulfonyl)piperazin-2-one is unique due to the presence of both the methylsulfonyl and ketone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methylsulfonylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMZUVDPWTYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525967 | |
Record name | 4-(Methanesulfonyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-96-1 | |
Record name | 4-(Methylsulfonyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59701-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methanesulfonyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-METHYL-SULFONYL)-2-PIPERAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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